3-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics and diuretics .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a pyrimidine derivative with a benzenesulfonamide derivative. Pyrimidine synthesis can be achieved through several methods, including the Biginelli reaction . Benzenesulfonamide can be synthesized from benzene and sulfonyl chloride .Molecular Structure Analysis
The compound contains a pyrrole ring, a pyrimidine ring, and a benzenesulfonamide moiety. Pyrrole is a five-membered aromatic heterocycle, while pyrimidine is a six-membered ring with two nitrogen atoms . The benzenesulfonamide moiety consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole, pyrimidine, and sulfonamide moieties. Pyrrole rings can undergo electrophilic substitution reactions, while pyrimidine rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications
- Researchers have explored the antibacterial properties of this compound. It exhibits promising activity against bacterial strains, including Mycobacterium tuberculosis .
Antibacterial and Antimycobacterial Activity
Antioxidant Properties
Mechanism of Action
properties
IUPAC Name |
3-methyl-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-14-6-5-7-16(12-14)26(24,25)20-9-8-19-17-13-18(22-15(2)21-17)23-10-3-4-11-23/h3-7,10-13,20H,8-9H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWRBRQJQYYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide |
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